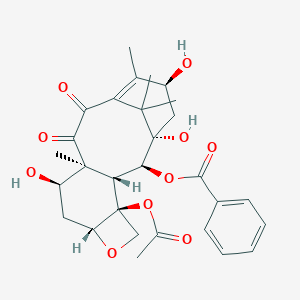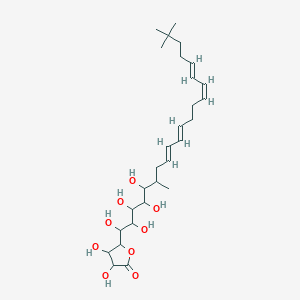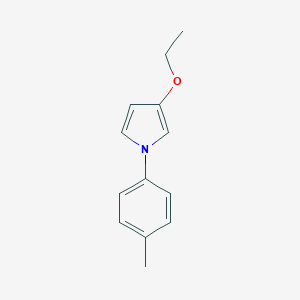
3-ethoxy-1-(p-tolyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-1-(p-tolyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3-ethoxy-1-(p-tolyl)-1H-pyrrole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation.
Biochemical And Physiological Effects
3-ethoxy-1-(p-tolyl)-1H-pyrrole has been shown to possess anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of certain tumor cells and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 3-ethoxy-1-(p-tolyl)-1H-pyrrole in lab experiments is its potential as a drug candidate. This compound has been shown to possess anti-inflammatory, antitumor, and antifungal properties, which makes it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Future Directions
There are several future directions for research on 3-ethoxy-1-(p-tolyl)-1H-pyrrole. One direction is to investigate its potential as a drug candidate. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. It would be interesting to explore its effects on other pro-inflammatory cytokines and to determine its potential as a treatment for inflammatory diseases. Additionally, it would be interesting to investigate its potential as an antifungal agent and to determine its efficacy against a broader range of fungi.
Synthesis Methods
The synthesis of 3-ethoxy-1-(p-tolyl)-1H-pyrrole involves the reaction of p-toluidine with ethyl acetoacetate in the presence of a catalyst. This reaction leads to the formation of 3-ethoxy-1-(p-tolyl)-1H-pyrrole. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
3-ethoxy-1-(p-tolyl)-1H-pyrrole has potential applications in scientific research. It has been reported to possess anti-inflammatory, antitumor, and antifungal properties. This compound has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
properties
CAS RN |
141694-13-5 |
|---|---|
Product Name |
3-ethoxy-1-(p-tolyl)-1H-pyrrole |
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-ethoxy-1-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-9-14(10-13)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
InChI Key |
BJLJIHPNYOENOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
synonyms |
1H-Pyrrole,3-ethoxy-1-(4-methylphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



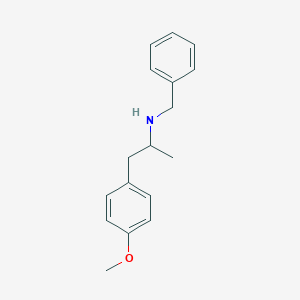
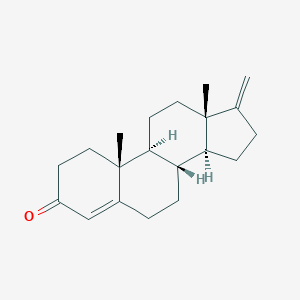
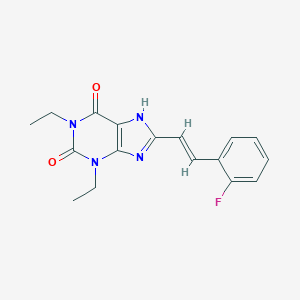
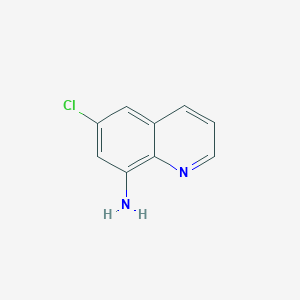
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
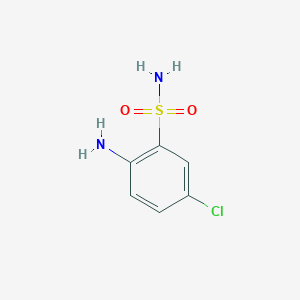
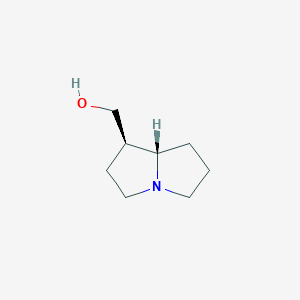
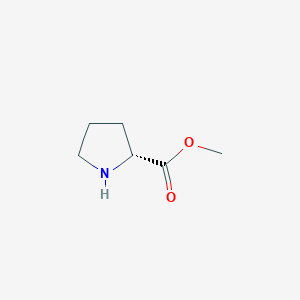
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
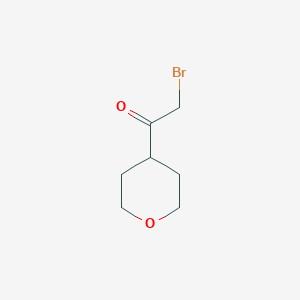
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
